molecular formula C13H18ClNO2 B1403756 Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride CAS No. 1087209-93-5

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride

Cat. No. B1403756
M. Wt: 255.74 g/mol
InChI Key: RYHCDXMOXVQSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number 17012-21-4 . It has a molecular weight of 219.28 . The IUPAC name for this compound is methyl 1-benzyl-3-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride” is 1S/C13H17NO2/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride” is a liquid at room temperature . It has a boiling point of 292.1°C at 760 mmHg .

Scientific Research Applications

Synthesis and Improvement

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a process characterized by condensation, N-alkylation, and hydrolysis, yielding a high purity product suitable for scale-up production (Cheng Qing-fang, 2005).

Antimicrobial Applications

In antimicrobial research, the compound has been used in the microwave-assisted synthesis of derivatives like 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. These derivatives have shown promising antimicrobial activity, with some compounds like 1-acetyl-2-benzylpyrrolidine-2-carboxamide being identified as potent products (K. Sreekanth & A. Jha, 2020).

Pharmacological Research

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride plays a role in pharmacological research. Compounds derived from it have been synthesized and transformed into salts for pharmacological testing. These compounds are studied in biochemical and behavioral pharmacology to assess their therapeutic potential (V. Valenta et al., 1996).

Chemiluminescence in Analytical Chemistry

The compound has applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. It serves as a derivatization reagent for carboxylic acids and amines, enhancing the sensitivity and selectivity of the HPLC analysis (H. Morita & M. Konishi, 2002).

Cancer Treatment Research

In cancer research, derivatives of this compound, like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), have been developed. These derivatives show excellent potency against PARP enzymes and are explored for their potential in treating cancer (T. Penning et al., 2009).

Synthesis and Properties of Antibacterial Agents

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride has been used in synthesizing potent antibacterial agents. The synthesis process of these agents, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, involves developing efficient asymmetric syntheses of enantiomers, showing better in vivo activity and improved solubility profiles (T. Rosen et al., 1988).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHCDXMOXVQSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylpyrrolidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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